molecular formula C8H9N7O3 B14930852 1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide

1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide

Katalognummer: B14930852
Molekulargewicht: 251.20 g/mol
InChI-Schlüssel: OGSUOYGTWKGITB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Introduction of the triazole ring: This can be done through a cyclization reaction involving an appropriate precursor.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, alternative solvents, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Alkyl halides, aryl halides.

Major Products

    Reduction: 1-ethyl-4-amino-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide.

    Substitution: Various alkyl or aryl derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-ethyl-4-nitro-1H-pyrazole-3-carboxamide: Lacks the triazole ring.

    1-ethyl-4-nitro-N-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-3-carboxamide: Different position of the triazole ring.

    1-ethyl-4-amino-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide: Amino group instead of nitro group.

Uniqueness

1-ethyl-4-nitro-N-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the nitro and triazole groups, which can impart distinct chemical and biological properties

Eigenschaften

Molekularformel

C8H9N7O3

Molekulargewicht

251.20 g/mol

IUPAC-Name

1-ethyl-4-nitro-N-(1,2,4-triazol-4-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C8H9N7O3/c1-2-13-3-6(15(17)18)7(11-13)8(16)12-14-4-9-10-5-14/h3-5H,2H2,1H3,(H,12,16)

InChI-Schlüssel

OGSUOYGTWKGITB-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)C(=O)NN2C=NN=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.